tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(1,4-dioxaspiro[4. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. The synthetic route often includes the reaction of appropriate starting materials under controlled conditions to form the desired spirocyclic intermediate. This intermediate is then further reacted with tert-butyl hydrazinecarboxylate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate: This compound has a similar spirocyclic structure but differs in the substituents attached to the spirocyclic core.
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: Another related compound with a different arrangement of atoms within the spirocyclic structure.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-ylideneamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(16)15-14-10-4-6-13(7-5-10)17-8-9-18-13/h4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLPXWCXWFHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCC2(CC1)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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